molecular formula C86H134N20O19 B605670 [(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium CAS No. 533927-56-9

[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium

カタログ番号: B605670
CAS番号: 533927-56-9
分子量: 1752.1 g/mol
InChIキー: DUQRILZXKXSRIY-RUBJUKRASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アチルモチンは、モチリン受容体アゴニストとして作用する合成ペプチドです。モチリンは、上部消化管の運動性を高める内因性消化管ホルモンです。 アチルモチンは、食道、下部食道括約筋、胃の圧力に対する効果について研究されています .

準備方法

アチルモチンは、合成ペプチドとして合成されます。アチルモチンの具体的な合成経路や反応条件は、公表文献では広く詳述されていません。 バクスター・インターナショナル社が製造していることが知られています . 産業生産方法は、通常、固相ペプチド合成(SPPS)や液相ペプチド合成(LPPS)などのペプチド合成技術を含みます。

化学反応の分析

アチルモチンは、主にモチリン受容体アゴニストとして機能し、生理的条件下では有意な化学反応は起こしません。 モチリン受容体(GPR38)と相互作用してその効果を発揮します . 合成に使用される一般的な試薬や条件は、ペプチド合成に典型的なものであり、アミノ酸カップリング試薬や保護基が含まれます。

科学研究への応用

アチルモチンは、消化管運動性に対する効果について広く研究されてきました。 胃内容物の早期排泄を促進し、食道や下部食道括約筋の圧力に影響を与えることが示されています . これらの特性により、消化管運動性障害の潜在的な治療薬となります。 さらに、アチルモチンは、消化管運動性のメカニズムとモチリンのこれらのプロセスにおける役割を研究する研究にも使用されてきました .

科学的研究の応用

Anticancer Activity

Research has indicated that structurally complex compounds similar to the one can exhibit significant anticancer properties. For instance, derivatives of amino acids and peptide-like structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The intricate design of the compound may enable it to interact with specific biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Many compounds with similar configurations have been evaluated for their effectiveness against bacterial and fungal pathogens. The presence of functional groups such as amino and hydroxyl can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways, leading to effective antimicrobial agents .

Neurological Applications

Given the complexity of the compound, it may also hold promise in treating neurological disorders. Compounds that modulate neurotransmitter systems are critical in developing treatments for conditions such as depression and anxiety. The structural motifs present in this compound could potentially influence neurotransmitter receptor activity or inhibit enzymes involved in neurotransmitter degradation .

Drug Delivery Systems

The intricate molecular structure allows for the possibility of formulating this compound into advanced drug delivery systems. For example, its ability to form complexes with lipids or polymers could facilitate targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects. This is particularly relevant in cancer therapy where localized drug delivery can significantly improve treatment outcomes .

Combination Therapies

The compound may be explored as part of combination therapies, where it is used alongside other drugs to enhance overall effectiveness. Its unique properties could complement existing treatments for various diseases, potentially leading to synergistic effects that improve patient outcomes .

Case Study: Anticancer Activity

In a study examining the anticancer potential of similar compounds, researchers found that specific modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted how structural variations influenced biological activity, suggesting that compounds like the one discussed could be optimized for better efficacy against tumors .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of peptide-based compounds. Results indicated that modifications to amino acid sequences enhanced activity against resistant strains of bacteria. This underscores the potential application of similar complex compounds in developing new antibiotics .

作用機序

アチルモチンは、モチリン受容体(GPR38)に結合して活性化することでその効果を発揮します。この活性化は、遊走性運動複合体(MMC)の第3相収縮を刺激することで消化管運動性を高めます。 MMCは、消化されていない管腔内内容物を胃から遠位に移動させる役割を担っています .

類似化合物との比較

アチルモチンは、エリスロマイシンやその他のモチリドなどの他のモチリン受容体アゴニストに似ています。アチルモチンは合成ペプチドですが、エリスロマイシンはモチリン受容体アゴニスト活性を有するマクロライド系抗生物質です。 アチルモチンの合成特性により、薬理学的特性をより正確に制御できます .

類似化合物::
  • エリスロマイシン
  • モチリド(例:ABT-229)

アチルモチンの独自性は、合成ペプチド構造にあります。この構造は、天然に存在するモチリン受容体アゴニストと比較して、安定性と受容体選択性において特定の利点を提供します。

生物活性

The compound , with a complex structure and multiple functional groups, presents a rich area for investigation regarding its biological activity. This article synthesizes available research findings, highlighting its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex polyfunctional structure, which includes multiple amino acid residues and modifications that suggest significant biological interactions. Its molecular formula is C42H69N15O15, with a molecular weight of approximately 827.995 Da. The intricate arrangement of chiral centers and functional groups indicates potential for diverse biological activities.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of amino acids have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups, such as amines and carboxylic acids, may enhance the compound's ability to penetrate bacterial cell walls.
  • Anticancer Properties :
    • Compounds with complex amino acid structures have been investigated for their anticancer potential. Research suggests that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The ability to interact with cellular signaling pathways makes this compound a candidate for further anticancer studies.
  • Insulinotropic Effects :
    • Similar compounds have demonstrated insulinotropic activity, which could be beneficial in treating type II diabetes. The modulation of insulin secretion from pancreatic beta cells is critical for glucose homeostasis . The specific structural features may enhance its efficacy in stimulating insulin release.

Case Studies

  • Antibacterial Efficacy :
    • A study on structurally related compounds found that they exhibited potent antibacterial activity against multi-drug-resistant strains of E. coli and K. pneumoniae. This suggests that our compound could be developed as a novel antibiotic agent .
  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that analogs of the compound inhibited cell proliferation significantly. These findings highlight the potential for developing targeted therapies based on this compound's structure .
  • Metabolic Studies :
    • Research has indicated that compounds with similar amino acid backbones can influence metabolic pathways related to lipid metabolism and glucose uptake, suggesting a role in metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityRelated FindingsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
InsulinotropicStimulates insulin release from pancreatic cells
Metabolic ModulationInfluences glucose metabolism pathways

特性

CAS番号

533927-56-9

分子式

C86H134N20O19

分子量

1752.1 g/mol

IUPAC名

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate

InChI

InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1

InChIキー

DUQRILZXKXSRIY-RUBJUKRASA-N

SMILES

CC[C@@H]([C@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H]([N+](C)(C)C)Cc2ccccc2)=O)C(C)C)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(N[C@H](C(N[C@H](C(N)=O)CCCCN)=O)CC(C)C)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CC(C)C)=O)CCC([O-])=O)=O)=O)Cc3ccc(O)cc3)=O)[C@H](O)C)=O)Cc4ccccc4)=O)C

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C

正規SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Atilmotin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 2
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 3
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 4
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 5
Reactant of Route 5
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Reactant of Route 6
Reactant of Route 6
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。